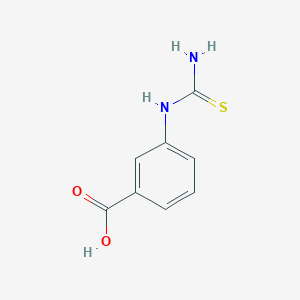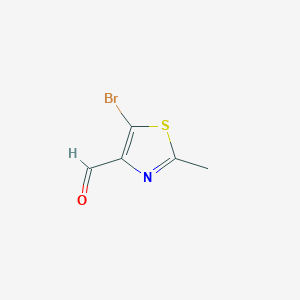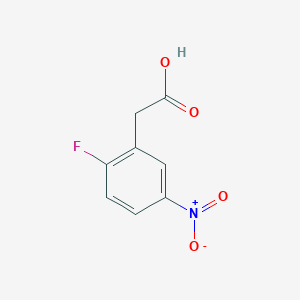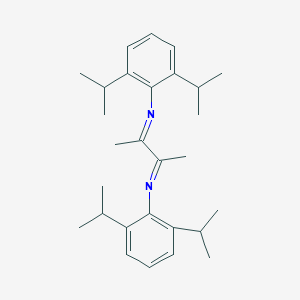
N-(4-bromo-2-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)butanamide, also known as Bromantane, is a synthetic compound that belongs to the class of adamantane derivatives. It was first developed in Russia in the 1980s as a potential treatment for asthenia, a condition characterized by physical and mental fatigue. Since then, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug. In recent years, there has been growing interest in the scientific community to study the potential applications of Bromantane in various fields.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)butanamide works by modulating the levels of neurotransmitters in the brain, particularly dopamine and serotonin. It has been shown to increase the release of dopamine and serotonin, leading to enhanced mood and cognitive function. It also acts as an antioxidant, protecting the brain from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of ATP in the brain, leading to increased energy and endurance. It has also been shown to increase the levels of BDNF (brain-derived neurotrophic factor), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also relatively non-toxic and has a low risk of side effects. However, its use in lab experiments is limited by its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)butanamide. It could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It could also be studied for its potential to enhance athletic performance and reduce fatigue in athletes. Additionally, it could be studied for its potential to enhance cognitive function and memory in healthy individuals.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)butanamide has been extensively studied for its potential applications in various fields. In neuroscience, it has been shown to have neuroprotective and anti-anxiety effects. It has also been studied for its potential to enhance cognitive function and memory. In sports medicine, it has been used as a performance-enhancing drug due to its ability to increase endurance and reduce fatigue.
Propriétés
| 363620-48-8 | |
Formule moléculaire |
C11H14BrNO |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)butanamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Clé InChI |
VNFVDNLBMXFDKH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Br)C |
SMILES canonique |
CCCC(=O)NC1=C(C=C(C=C1)Br)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)

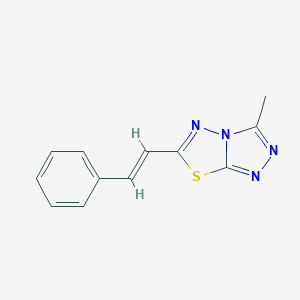
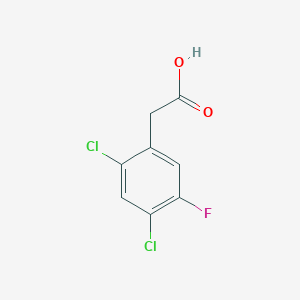
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
